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Acetylcysteine magnesium

Cat. No.: B10788637
CAS No.: 36330-79-7
M. Wt: 348.7 g/mol
InChI Key: CDIFCTOKYOUYOT-SCGRZTRASA-L
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Description

Foundational Overview of N-Acetylcysteine (NAC) and its Preclinical Research Significance

N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a cornerstone of preclinical research due to its multifaceted biological activities. hhs.govmdpi.com Its primary significance lies in its role as a potent antioxidant. NAC functions as a precursor to L-cysteine, which is essential for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. tandfonline.comnih.gov By replenishing intracellular GSH stores, NAC helps to counteract oxidative stress, a key pathological factor in numerous diseases. tandfonline.comnih.gov

Beyond its role in GSH synthesis, NAC exhibits direct antioxidant effects by scavenging reactive oxygen species (ROS) and can break disulfide bonds in proteins. mdpi.comtandfonline.com Its therapeutic utility also extends to its mucolytic properties, where it cleaves disulfide bonds in mucus glycoproteins, thereby reducing viscosity. tandfonline.comdrugbank.com This mechanism is a key area of investigation in models of respiratory diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. mdpi.comnih.gov Furthermore, NAC demonstrates anti-inflammatory effects by modulating inflammatory signaling pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB). hhs.govmdpi.com This broad spectrum of action has made NAC a valuable tool in preclinical studies across various fields, including neurodegenerative diseases, psychiatric disorders, and substance use disorders. nih.govfrontiersin.orgnih.gov

Table 1: Key Preclinical Mechanisms of N-Acetylcysteine (NAC)
Mechanism of ActionDescriptionPrimary Research AreaReference
Glutathione (GSH) PrecursorProvides L-cysteine, the rate-limiting substrate for the synthesis of the primary endogenous antioxidant, GSH.Conditions associated with oxidative stress (e.g., liver toxicity, neurodegeneration). tandfonline.comnih.gov
Direct AntioxidantThe thiol group directly scavenges and neutralizes reactive oxygen species (ROS).Acute oxidative injury models. mdpi.comtandfonline.com
Anti-inflammatoryModulates inflammatory pathways, including the inhibition of NF-κB, reducing pro-inflammatory cytokine production.Inflammatory diseases, lung injury. hhs.govmdpi.com
Mucolytic AgentBreaks disulfide bonds in mucoproteins, reducing the viscosity of mucus.Respiratory diseases (e.g., COPD, cystic fibrosis). tandfonline.commdpi.com
Glutamate (B1630785) ModulationInfluences the cystine-glutamate antiporter system, affecting glutamate homeostasis in the brain.Psychiatric and neurological disorders. nih.govfrontiersin.org

Rationale for Magnesium Cation Inclusion in Acetylcysteine Compounds for Research

The creation of acetylcysteine magnesium is based on a compelling scientific rationale that seeks to combine the distinct and complementary therapeutic actions of both NAC and magnesium. Magnesium is a vital cation involved in over 300 enzymatic reactions and plays a crucial role in physiological processes that often overlap with NAC's mechanisms, such as mitigating oxidative stress and inflammation. researchgate.net

Magnesium is known to be a membrane stabilizer and can act as a calcium antagonist, which may prevent the release of acetylcholine (B1216132) from presynaptic terminals. researchgate.net In the context of neuroscience research, magnesium is a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. reddit.com Overactivation of NMDA receptors can lead to excitotoxicity, a damaging process implicated in various neurological conditions. By modulating this receptor, magnesium may exert neuroprotective effects. frontiersin.org

The combination of NAC and magnesium into a single compound is hypothesized to offer synergistic benefits. For instance, in studies of organophosphate poisoning, the two are thought to act via complementary mechanisms to reduce cholinergic transmission. researchgate.net A study investigating postischemic acute renal failure found that while magnesium helped preserve renal blood flow and NAC restored tubular function, their combination offered significant protection. nih.gov This dual-action profile makes this compound a compound of significant interest for research into conditions where oxidative stress, inflammation, and ion channel dysregulation are concurrent pathological features. researchgate.netsmj.org.sg

Table 2: Complementary Biological Roles of Acetylcysteine and Magnesium
Biological RoleAcetylcysteine (NAC)Magnesium (Mg²⁺)Potential Synergistic Research AreaReference
Antioxidant ActionActs as a GSH precursor and direct ROS scavenger.Cofactor for antioxidant enzymes; can reduce oxidative stress.Neurodegenerative diseases, cardiovascular conditions. tandfonline.comresearchgate.net
Anti-inflammatoryInhibits NF-κB and pro-inflammatory cytokines.Magnesium deficiency is linked to a pro-inflammatory state.Chronic inflammatory diseases, acute lung injury. hhs.govresearchgate.net
Neuro-modulatoryModulates glutamate homeostasis.Acts as an NMDA receptor antagonist, reducing excitotoxicity.Neurological and psychiatric disorders. nih.govfrontiersin.org
Cardiovascular EffectsImproves endothelial function.Acts as a vasodilator.Ischemic-reperfusion injury, hypertension. nih.govnih.gov

Historical Trajectory and Key Research Milestones of this compound

The specific magnesium salt of N-acetyl-L-cysteine has a relatively recent history in the scientific literature compared to NAC itself. While various salts of NAC were explored to improve its properties, patent literature from the early 1990s specifically describes the N-acetyl-L-cysteine magnesium salt. google.com The patent highlights its potential use as a mucolytic, particularly for patients prone to bronchospasm, and also mentions its utility for all known therapeutic uses of NAC, such as its role as a free-radical scavenger and an agent to restore glutathione levels. google.com

As of the patent filing, the magnesium salt of N-acetyl-cysteine had not been previously described in the literature. google.com Early research focused on its pharmacological characteristics, with preclinical studies in animal models examining its effect on airway resistance. google.com More recent research has begun to explore the synergistic potential of administering NAC and magnesium together, although not always as a single compound. For example, a 2023 clinical trial investigated the combination of NAC and magnesium sulfate (B86663) as an adjuvant therapy in acute organophosphate poisoning, postulating that they act via complementary mechanisms. researchgate.netnih.gov Another study from 2005 explored the combination in a rat model of postischemic acute renal failure, demonstrating enhanced protective effects. nih.gov These studies form the key milestones that underscore the growing research interest in the combined effects of these two agents.

Contemporary Academic Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound and the co-administration of NAC and magnesium is focused on leveraging their potential synergistic effects in complex disease models. Active areas of investigation include toxicological emergencies and ischemic-reperfusion injuries. researchgate.netnih.gov For instance, research has pointed to the potential benefits of combining NAC and magnesium in improving biochemical abnormalities associated with myocardial ischemic reperfusion. smj.org.sg

Despite this progress, numerous avenues for this compound remain underexplored. There is a significant need for more direct, head-to-head preclinical studies comparing the efficacy and physicochemical properties of this compound against NAC alone, or the co-administration of NAC with a separate magnesium salt. Such studies would be crucial to definitively establish the unique benefits, if any, of the single-compound formulation.

Future research could also expand into other areas where both oxidative stress and magnesium-dependent pathways are implicated:

Neurodegenerative and Psychiatric Disorders: Given NAC's ability to modulate glutamate and magnesium's role as an NMDA antagonist, there is a strong rationale for investigating this compound in models of Alzheimer's disease, Parkinson's disease, and major depressive disorder. frontiersin.orghealthline.com

Metabolic Disorders: The links between oxidative stress, inflammation, and insulin (B600854) resistance suggest a potential role for this compound in preclinical studies of diabetes and its vascular complications.

Chronic Respiratory Diseases: While NAC is well-studied in conditions like COPD, the addition of magnesium could offer further benefits by influencing smooth muscle relaxation, an area that warrants further investigation. ersnet.org

Finally, detailed pharmacokinetic and pharmacodynamic studies are essential to understand the absorption, distribution, metabolism, and excretion of the this compound compound and to elucidate the molecular mechanisms that underpin its combined effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16MgN2O6S2 B10788637 Acetylcysteine magnesium CAS No. 36330-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36330-79-7

Molecular Formula

C10H16MgN2O6S2

Molecular Weight

348.7 g/mol

IUPAC Name

magnesium;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Mg/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

CDIFCTOKYOUYOT-SCGRZTRASA-L

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Mg+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Elucidation of Novel Synthetic Pathways for Acetylcysteine Magnesium Salts

The conventional method for producing this compound involves a two-step process: the acetylation of L-cysteine followed by the formation of the magnesium salt. mdpi.com Typically, N-acetyl-L-cysteine is dissolved in an aqueous solution, to which a magnesium salt, such as magnesium basic carbonate, is added. google.com The resulting salt can then be isolated through techniques like freeze-drying or crystallization from an organic solvent. google.com

Research into novel synthetic pathways is driven by the need for more efficient and streamlined processes. One alternative approach involves a two-step route where L-cystine is first acylated, followed by a reduction step to yield N-acetylcysteine. mdpi.com This method focuses on breaking the S-S bond of bis-acetyl-l-cystine to produce two molecules of N-acetylcysteine. mdpi.com

Further innovations aim for a single-batch, multi-stage process to enhance yield and purity. mdpi.com These methods often involve the neutralization of sodium N-acetyl-l-cysteinate with aqueous hydrogen chloride, followed by removal of the resulting sodium chloride and isolation of the product. mdpi.com

Optimization of Reaction Conditions and Scalability Studies for Research Applications

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly for research applications where consistency and quality are paramount. Key parameters that are meticulously studied include the choice of solvent, the nature of the magnesium source, stoichiometry, temperature, and pH. For instance, the use of magnesium salts can sometimes interfere with the purification process, necessitating optimization of workup procedures. researchgate.net

Scalability studies are essential to translate laboratory-scale syntheses to larger production volumes required for extensive research. This involves addressing challenges in maintaining reaction efficiency, ensuring proper mixing, and developing robust isolation and purification protocols that are effective at a larger scale. Techniques such as recrystallization are often employed to enhance the purity of the final product. google.com

Table 1: Interactive Data Table of Parameters for this compound Synthesis Optimization

Parameter Description Common Variations Impact on Synthesis
Solvent The medium in which the reaction takes place. Water, ethanol, methanol (B129727), acetonitrile (B52724). google.comgoogle.com Influences solubility of reactants, reaction rate, and ease of product isolation.
Magnesium Source The compound providing the magnesium ion. Magnesium oxide, magnesium hydroxide (B78521), magnesium carbonate, magnesium acetate (B1210297). google.comnoahchemicals.comacs.org Affects reaction kinetics and the impurity profile of the final product.
Stoichiometry The molar ratio of reactants. Varying ratios of N-acetylcysteine to magnesium source. google.com Crucial for driving the reaction to completion and minimizing unreacted starting materials.
Temperature The thermal condition of the reaction. Room temperature to elevated temperatures (e.g., 62 ± 3 °C). google.com Can enhance reaction rates but may also lead to degradation if too high.
pH The acidity or basicity of the reaction mixture. Adjusted using acids or bases like sodium hydroxide or triethylamine. google.com Affects the ionization state of reactants and can influence reaction pathways.

| Purification Method | The process of isolating and purifying the product. | Freeze-drying, crystallization, extraction, chromatography. google.comresearchgate.netgoogle.com | Determines the final purity and yield of the this compound. |

Investigation of Stereospecific Synthesis and Chiral Resolution for this compound

Acetylcysteine possesses a chiral center, and its biological activity is primarily associated with the L-enantiomer. oup.com Consequently, stereospecific synthesis is crucial to produce the desired L-isomer of this compound. This is typically achieved by utilizing L-cysteine as the starting material, which is the naturally occurring and readily available enantiomer. google.com The subsequent acetylation and salt formation steps are generally stereoretentive, preserving the stereochemical integrity of the chiral center.

While chiral resolution—the separation of a racemic mixture—is a standard technique in stereochemistry, it is often not necessary in the synthesis of L-acetylcysteine magnesium due to the use of an enantiomerically pure starting material. sigmaaldrich.comresearchgate.net However, should a racemic starting material be used, methods such as chiral high-performance liquid chromatography (HPLC) would be required to separate the enantiomers and ensure the stereochemical purity of the final product. google.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs of this compound are instrumental in conducting structure-activity relationship (SAR) studies. nih.govacs.org These studies aim to elucidate the relationship between the chemical structure of a compound and its biological activity, providing insights for the development of more potent and selective therapeutic agents.

N-acetylcysteine (NAC) itself is considered a prodrug of L-cysteine, which is a precursor to the antioxidant glutathione (B108866). ncats.ioscienceofparkinsons.comcancer.gov The acetyl group on NAC enhances its stability and bioavailability compared to L-cysteine. nih.gov Further prodrug strategies for acetylcysteine and its salts often focus on modifying the thiol group to improve pharmacokinetic properties. ncats.ionih.gov These modifications can lead to improved delivery and targeted release of the active compound in preclinical models. nih.gov

Targeted conjugation involves attaching this compound to other molecules to direct its delivery to specific cells or tissues. For in vitro and ex vivo studies, this can involve conjugation to fluorescent probes or other reporter molecules to visualize cellular uptake and distribution. This approach is valuable for investigating the mechanisms of action and identifying specific biological targets. For instance, conjugation of NAC to polymers like chitosan (B1678972) has been explored to create novel drug delivery systems. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an increasingly important area of research, aiming to develop more sustainable and environmentally friendly manufacturing processes. noahchemicals.commdpi.comrsc.org Key aspects of this approach include the use of greener solvents, improving atom economy, and enhancing energy efficiency.

One promising green method is mechanochemical synthesis, which involves grinding solid reactants together with minimal or no solvent. This can lead to higher yields, shorter reaction times, and a significant reduction in waste. The use of catalysts that can be easily recovered and recycled also aligns with green chemistry principles. Furthermore, sourcing starting materials from renewable resources, such as plant extracts, is being explored as a sustainable alternative for the synthesis of magnesium-based compounds. mdpi.comrsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetic anhydride
This compound
Chitosan
L-cysteine
L-cystine
Magnesium acetate
Magnesium carbonate
Magnesium hydroxide
Magnesium oxide
N-acetyl-L-cysteine
Sodium N-acetyl-l-cysteinate

Mechanistic Investigations at Cellular and Subcellular Levels

Molecular Interactions and Binding Dynamics of Acetylcysteine Magnesium

The biological effects of this compound are rooted in its interactions with various molecular components within the cell. These interactions can lead to the modulation of enzyme activity, alterations in receptor signaling, and changes in ion channel and transporter function.

Enzyme Modulation and Kinetic Studies

N-acetylcysteine (NAC), a key component of this compound, is known to influence the activity of several enzymes, primarily through its role as a precursor to L-cysteine and subsequently, the antioxidant glutathione (B108866) (GSH). grassrootshealth.nettandfonline.com The availability of cysteine is often a rate-limiting step in the synthesis of GSH, a critical endogenous antioxidant. grassrootshealth.net By providing a source of cysteine, NAC can indirectly modulate the activity of glutathione-dependent enzymes such as glutathione peroxidase and glutathione S-transferases, which are vital for detoxifying reactive oxygen species (ROS) and other harmful compounds. tandfonline.com

Magnesium itself is an essential cofactor for a multitude of enzymatic reactions. It is required for the proper functioning of enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, and ATP metabolism. oup.com For instance, magnesium is a necessary component for the activity of pyruvate (B1213749) dehydrogenase complex, a key enzyme linking glycolysis to the TCA cycle. oup.com Therefore, the magnesium component of this compound can directly participate in and influence the kinetics of numerous metabolic enzymes.

Receptor Ligand Binding and Signal Transduction Profiling

This compound can influence receptor-ligand binding and subsequent signal transduction pathways through both its NAC and magnesium components. NAC has been shown to modulate the glutamatergic system. mdpi.comoup.com It can influence the activity of metabotropic glutamate (B1630785) receptors (mGluRs) and the cystine/glutamate antiporter (system x c-), which is involved in the non-vesicular release of glutamate. mdpi.comnih.gov Studies have indicated that NAC can modulate group I mGluR-mediated activities, offering protection against apoptosis in certain cellular models. plos.org Furthermore, NAC has been observed to affect the expression of glutamate receptor subunits, such as AMPA and NMDA receptors, in various experimental settings. oup.com

Magnesium ions are known to play a crucial role in the function of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor. portlandpress.com Magnesium acts as a voltage-dependent channel blocker of the NMDA receptor, preventing excessive calcium influx that can lead to excitotoxicity. portlandpress.com The affinity of certain G protein-coupled receptors, such as the oxytocin (B344502) receptor, for their ligands is also dependent on the presence of divalent cations like magnesium. researchgate.net Magnesium can act as a positive allosteric modulator, stabilizing the high-affinity state of the receptor for its agonist. researchgate.net

Receptor/TransporterModulatory Effect of NACModulatory Effect of Magnesium
Metabotropic Glutamate Receptors (mGluRs)Modulates group I mGluR activity, influencing neuroprotection and apoptosis. plos.orgNot directly established for this compound.
Cystine/Glutamate Antiporter (System xc-)Stimulates activity, affecting extracellular glutamate levels. nih.govNot directly established for this compound.
NMDA ReceptorsCan influence subunit expression. oup.comActs as a voltage-dependent channel blocker. portlandpress.com
Oxytocin ReceptorsNot directly established for this compound.Can act as a positive allosteric modulator, increasing ligand affinity. researchgate.net

Ion Channel Regulation and Transporter Activity Research

The components of this compound also impact the function of various ion channels and transporters. NAC has been shown to inhibit the activity of the Maxi-chloride channel, a redox-sensitive ion channel, independent of glutathione synthesis. soton.ac.uk This suggests a direct antioxidant effect of NAC on the channel itself. Additionally, the transport of NAC into cells is hypothesized to be mediated by the cystine/glutamate antiporter xCT (SLC7A11), which exchanges extracellular cystine (or NAC) for intracellular glutamate. soton.ac.uk

Magnesium is a critical regulator of numerous ion channels. As mentioned, it blocks the NMDA receptor channel. portlandpress.com It also influences the activity of other channels, such as the epithelial sodium channel (ENaC), which is indirectly regulated by the CFTR protein. nih.gov Furthermore, magnesium is essential for the function of various transporters, including those involved in the transport of calcium. drugbank.com

Cellular Pathway Modulation and Biological Responses

Regulation of Intracellular Redox Homeostasis and Glutathione Metabolism

A primary and well-documented effect of NAC is its role in bolstering the cell's antioxidant defenses. By providing cysteine, NAC directly supports the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant system. grassrootshealth.nettandfonline.com GSH directly neutralizes reactive oxygen species and is a cofactor for antioxidant enzymes. tandfonline.com Studies have shown that NAC can replenish depleted GSH levels under conditions of oxidative stress. tandfonline.comnih.gov This restoration of the GSH pool helps to maintain a favorable intracellular redox environment, protecting cells from oxidative damage. nih.gov

Magnesium deficiency has been linked to increased oxidative stress and apoptosis in hepatocytes, a state that can be partially reversed by NAC. nih.gov This suggests an interplay between magnesium levels and cellular redox homeostasis. Magnesium itself is important for the activity of certain antioxidant enzymes like magnesium superoxide (B77818) dismutase (MgSOD). nih.gov

The regulation of redox homeostasis by NAC also involves the modulation of redox-sensitive signaling pathways. For instance, NAC can influence the activity of the transcription factor Nrf2, a master regulator of the antioxidant response. mdpi.com

Cellular ProcessEffect of this compoundSupporting Research
Glutathione (GSH) SynthesisNAC component serves as a precursor for cysteine, a rate-limiting substrate for GSH synthesis. grassrootshealth.nettandfonline.comStudies show NAC can increase intracellular GSH levels. tandfonline.comnih.gov
Intracellular Redox BalanceHelps to maintain a reduced intracellular environment by replenishing GSH and directly scavenging some reactive oxygen species. mdpi.comnih.govNAC has been shown to decrease markers of oxidative stress. nih.gov
Nrf2 PathwayNAC can modulate the activity of the Nrf2 transcription factor, which controls the expression of antioxidant genes. mdpi.comStudies indicate NAC can induce Nrf2 target genes. mdpi.com

Gene Expression and Proteomic Profiling in Cellular Models

Proteomic analyses have also shed light on the cellular responses to NAC. In a study on placental tissue, exposure to NAC resulted in changes in the proteome associated with oxidative stress, apoptosis, and the acute phase response. soton.ac.uk This indicates a broad-ranging impact of NAC on cellular function beyond its immediate antioxidant effects. Similarly, proteomic profiling of cells under metabolic stress has shown alterations in proteins involved in lipid metabolism and protein biosynthesis, highlighting the adaptive responses of cells to changes in their metabolic and redox state. researchgate.net

The magnesium component can also influence gene expression, as it is a cofactor for enzymes involved in transcription and translation. While specific gene expression studies on this compound are limited, the known roles of its individual components suggest a complex interplay in regulating cellular protein synthesis and function.

Apoptosis, Cell Cycle Progression, and Viability Research in In Vitro Systems

N-acetylcysteine, a precursor to the antioxidant glutathione, has been extensively studied for its role in modulating cell death and survival pathways. Research indicates that NAC can have dual effects on apoptosis, either protecting cells from or promoting apoptosis depending on the cellular context and the nature of the stressor.

In various cell lines, NAC has been shown to protect against apoptosis induced by oxidative stress. plos.org It can enhance cell survival by replenishing intracellular glutathione levels, thereby reducing the burden of reactive oxygen species (ROS) that can trigger apoptotic pathways. plos.org For instance, in glial C6 cells, NAC enhanced the protective effects of group I metabotropic glutamate receptor activation against staurosporine-induced apoptosis. plos.org This protection was associated with the modulation of the ERK signaling pathway and a reduction in oxidative stress. plos.org

Conversely, under certain conditions, NAC has been observed to induce apoptosis. In human leukemia cells (HL-60 and U937), NAC was found to induce extensive ROS production, leading to cell death with apoptotic features, including chromatin condensation and caspase activation. mdpi.com This pro-apoptotic effect appears to be cell-type specific and dependent on the cellular redox state and the expression of ROS-modulating enzymes. mdpi.com

Magnesium deficiency has been shown to exacerbate apoptosis. In primary cultures of rat and human hepatocytes, a magnesium-deficient environment led to increased caspase-3 activity and apoptosis, which was associated with increased oxidative stress. nih.gov The addition of NAC to these magnesium-deficient cultures reversed these effects, decreasing caspase-3 activity and lipid peroxidation. nih.gov This suggests a protective role for NAC in the context of magnesium-related cellular stress. However, the same study noted that in hepatocytes cultured with physiological magnesium concentrations, NAC addition led to an increase in caspase-3 activity and lipid peroxidation, highlighting a complex interplay between NAC and magnesium levels. nih.gov

Table 1: Effects of N-Acetylcysteine on Apoptosis and Cell Viability in In Vitro Models

Cell Line/SystemExperimental ConditionKey FindingsReference
Glial C6 cellsStaurosporine (STS)-induced apoptosisNAC enhanced protection against apoptosis by modulating group I mGlus-mediated ERK signaling. plos.org
Human Leukemia (HL-60, U937) cellsNAC treatmentNAC induced ROS production and apoptosis. mdpi.com
Rat and Human HepatocytesMagnesium deficiencyMagnesium deficiency increased apoptosis; NAC reversed this effect. nih.gov
Rat and Human HepatocytesPhysiological magnesiumNAC increased caspase-3 activity and lipid peroxidation. nih.gov
Human Keratinocytes (HaCaT)Hexavalent chromium (Cr(VI))-induced apoptosisNAC attenuated Cr(VI)-induced apoptotic cell death. plos.org

Inflammatory Signaling Cascade Modulation in Cell Lines

N-acetylcysteine is recognized for its anti-inflammatory properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. ncats.io NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, NAC can effectively reduce the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. hepatologyforum.orgcytoplan.co.uk

In a cellular model of Parkinson's disease using an astrocyte-derived neuroglioma cell line, NAC was shown to reduce inflammation initiated by TNF-α. webmd.com It also modulated the expression of Toll-like receptor 2 (TLR2), which is involved in the NF-κB signaling pathway. webmd.com Similarly, in human keratinocytes, NAC was found to suppress TNF-α induced inflammatory pathways, suggesting its potential role in inflammatory skin conditions. drugbank.com

Magnesium also plays a role in modulating inflammation. It is considered a natural calcium antagonist, and since intracellular calcium is crucial for the activation of inflammatory cells, a sufficient magnesium concentration can have anti-inflammatory effects. plos.org In vivo studies on portal hypertensive gastropathy in rats have shown that NAC treatment reduced the expression of inflammatory markers like NF-κB and TNF-α. hepatologyforum.org While this was an in vivo study, it points to the potential of NAC to modulate inflammatory cascades in relevant cell types.

Table 2: Modulation of Inflammatory Pathways by N-Acetylcysteine in Cell Lines

Cell Line/SystemInflammatory StimulusKey Findings on NAC's EffectReference
Astrocyte-derived neuroglioma cellsTNF-αReduced inflammation and modulated TLR2 expression. webmd.com
Human KeratinocytesTNF-αSuppressed inflammatory pathways. drugbank.com
Human Leukemia (HL-60) cellsGeneralNAC can inhibit NF-κB activation. ncats.io
Portal Hypertensive Gastropathy (in vivo rat model)Partial portal vein ligationNAC reduced expression of NF-κB and TNF-α in gastric tissue. hepatologyforum.org

Intracellular Distribution and Organelle-Specific Accumulation Studies

Specific studies on the intracellular distribution and organelle-specific accumulation of the "this compound" compound are not available in the current scientific literature. However, information on the cellular uptake of NAC and the general distribution of magnesium can be considered.

N-acetylcysteine is a membrane-permeable cysteine precursor that can enter cells without requiring active transport. google.com Once inside the cell, it is rapidly hydrolyzed to release cysteine, which is a precursor for glutathione synthesis. google.com The bioavailability of oral NAC is relatively low, but it can be found in various forms in the plasma and tissues. mdpi.com Some studies suggest that the cellular absorption of NAC is slower compared to cysteine due to the N-acetyl group. mdpi.com

A patent for N-acetyl-L-cysteine chelates suggests that chelating NAC with minerals like magnesium could potentially improve its passage through the cell membrane, although this is a theoretical benefit that requires experimental validation. google.com

Magnesium is the second most abundant intracellular cation and is essential for the function of numerous organelles. It is critically involved in mitochondrial function, including ATP production and the regulation of the mitochondrial membrane potential. It also plays a role in the nucleus, being involved in DNA replication and repair.

Comparative Mechanistic Analyses with N-Acetylcysteine (NAC) and Magnesium Salts

A direct comparative mechanistic analysis of this compound with NAC and magnesium salts at the cellular level is hampered by the lack of data on the combined compound. However, a comparison can be drawn based on the known individual mechanisms.

N-acetylcysteine primarily exerts its effects through its role as a precursor to glutathione, a major intracellular antioxidant. ncats.io Its antioxidant activity is central to its protective effects against oxidative stress-induced apoptosis and inflammation. plos.orgcytoplan.co.uk NAC can also directly scavenge certain reactive oxygen species and modulate signaling pathways like NF-κB and ERK. plos.orgncats.io

Magnesium salts, on the other hand, contribute to cellular function by providing the essential magnesium ion. Magnesium's roles are vast and include acting as a cofactor for hundreds of enzymes, stabilizing nucleic acids and membranes, and modulating ion channel activity. plos.org Its anti-inflammatory effects are partly attributed to its function as a calcium antagonist. plos.org In the context of apoptosis, magnesium deficiency is pro-apoptotic, suggesting that maintaining magnesium homeostasis is crucial for cell survival. nih.gov

A study on postischemic acute renal failure in rats found that a combination of magnesium and NAC offered better protection than either agent alone. nih.gov NAC protected tubules from ischemic damage and reduced inflammatory cell infiltration, while magnesium prevented a decrease in glomerular filtration rate and renal blood flow. nih.gov Both treatments inhibited the downregulation of endothelial nitric oxide synthase. nih.gov This in vivo study suggests that NAC and magnesium may have complementary mechanisms of action.

Table 3: Comparative Overview of NAC and Magnesium Salts Mechanisms

FeatureN-Acetylcysteine (NAC)Magnesium SaltsPotential Combined Effect (this compound)
Primary Mechanism Glutathione precursor, antioxidant, NF-κB inhibitor. ncats.ioProvides Mg2+ ions, cofactor for enzymes, Ca2+ antagonist. plos.orgPotentially combines the antioxidant and anti-inflammatory effects of NAC with the essential cellular functions of magnesium.
Effect on Apoptosis Can be pro- or anti-apoptotic depending on context. plos.orgmdpi.comDeficiency is pro-apoptotic. nih.govMay offer enhanced protection against apoptosis, particularly in states of magnesium deficiency and oxidative stress.
Effect on Inflammation Inhibits NF-κB and pro-inflammatory cytokines. hepatologyforum.orgcytoplan.co.ukAnti-inflammatory via calcium antagonism and other mechanisms. plos.orgCould provide synergistic anti-inflammatory effects by targeting different aspects of the inflammatory cascade.
Cellular Uptake Membrane permeable, slower than cysteine. google.commdpi.comTransported via specific ion channels and transporters.Theoretically, chelation might alter uptake kinetics, but this is unproven. google.com

Pharmacological Characterization in Preclinical and in Vitro Models

In Vitro Pharmacokinetic Profiling

N-acetylcysteine (NAC) generally exhibits poor membrane permeability. rjptonline.org At a physiological pH of 7.4, NAC is negatively charged, which limits its ability to cross cell membranes. rjptonline.org Under these conditions, its absorption occurs via active transport mechanisms. rjptonline.org However, in highly acidic environments, such as the stomach (pH < 3.3), it can be absorbed through passive diffusion. rjptonline.org

The inherent low permeability of NAC has led to research into derivatives to improve its bioavailability. For instance, N-acetylcysteine amide (NACA), an analog, demonstrates higher lipophilicity and consequently better membrane permeability. asm.org Studies have also explored the use of chitosan-N-acetyl cysteine conjugates as a means to enhance permeation across cellular barriers. tandfonline.com Research on Caco-2 cell models, which simulate the human intestinal epithelium, showed that a 400 kDa chitosan-NAC conjugate could increase the transport of marker compounds. tandfonline.com

N-acetylcysteine undergoes significant metabolism, which impacts its stability and bioavailability. The primary metabolic transformation is deacetylation to form the amino acid cysteine. europa.eu This process occurs rapidly in the intestine and to a lesser degree in the liver, contributing to a substantial first-pass effect. europa.euwikipedia.org

The enzyme primarily responsible for this conversion is aminoacylase-1. drugbank.com Following deacetylation, the resulting cysteine becomes available for various endogenous pathways. A key function is the replenishment of intracellular glutathione (B108866) (GSH) stores, as cysteine is a rate-limiting precursor for GSH synthesis. tandfonline.comfda.gov This replenishment is a crucial aspect of its mechanism of action in contexts of oxidative stress. tandfonline.com

N-acetylcysteine exhibits significant binding to plasma proteins. Studies report that the extent of binding ranges from 66% to 87%. nih.govmdpi.com More specifically, some findings indicate a binding percentage of approximately 83%. fda.gov Albumin is the primary plasma protein to which NAC binds. drugbank.com An interesting aspect of its interaction with plasma proteins is its ability to displace cysteine from its binding sites, thereby increasing the concentration of free cysteine in the plasma. tandfonline.commdpi.com

The steady-state volume of distribution (Vdss) for NAC is consistently reported to be around 0.47 L/kg, suggesting its distribution is largely confined to the extracellular water. drugbank.comnih.govfda.gov

Table 1: In Vitro Pharmacokinetic Parameters of N-Acetylcysteine

Parameter Value Reference
Plasma Protein Binding 66% - 87% nih.govmdpi.com
Steady-State Volume of Distribution (Vdss) ~0.47 L/kg drugbank.comnih.govfda.gov

In Vivo Pharmacokinetic Studies in Animal Models

Consistent with in vitro findings, in vivo studies in animal models confirm that orally administered N-acetylcysteine has low bioavailability due to extensive first-pass metabolism. europa.euwikipedia.org

In studies involving rats and dogs, orally administered radiolabeled NAC was absorbed rapidly and distributed widely to various organs. europa.eu The highest concentrations of radioactivity were observed in the kidney, liver, and duodenum, while the lowest levels were found in muscle and brain tissue. europa.eu

Specific pharmacokinetic studies in various species provide further detail:

Cats: A study in healthy cats receiving a 100 mg/kg oral dose of NAC reported a mean bioavailability of 19.3 ± 4.4%. researchgate.net

Chickens: In healthy chickens, oral administration resulted in maximum plasma concentrations (Cmax) of 2.26 ± 0.91 µg/mL, which were achieved at a Tmax of 2.47 ± 0.45 hours. nih.govmdpi.com

Rats: Studies in rats with induced renal failure showed that NAC administration could prevent increases in proteinuria. plos.org A separate study evaluating magnesium supplementation combined with NAC in rats with ischemic acute renal failure found that the combination was more beneficial for renal function than magnesium alone. nih.gov

The metabolism of N-acetylcysteine in animal models mirrors the pathways observed in vitro and in humans. The principal metabolic step is the deacetylation to cysteine. europa.eu This cysteine then joins the body's endogenous pool and is either incorporated into proteins or further degraded, primarily to inorganic sulfate (B86663). europa.eu

Excretion occurs mainly through the kidneys. europa.eu Following administration of 35S-labeled NAC in animal studies, the majority of the radioactivity is recovered in the urine. europa.eu The primary urinary excretion product is inorganic sulfate, with only insignificant amounts of unchanged NAC being excreted. europa.eu

Pharmacokinetic parameters related to elimination vary between species:

Cats: The mean elimination half-life after a 100 mg/kg oral dose was 1.34 ± 0.24 hours. researchgate.net After intravenous administration, the half-life was 0.78 ± 0.16 hours. researchgate.net

Chickens: The absorption half-life after oral dosing was calculated to be 1.04 ± 0.53 h. nih.gov

Rats and Dogs: Following oral administration of 35S-labeled NAC, between 13% and 38% of the radioactivity was recovered in the urine over 24 hours. drugbank.com

Table 2: In Vivo Pharmacokinetic Parameters of N-Acetylcysteine in Animal Models

Species Route Bioavailability Tmax (hours) Elimination Half-Life (hours) Reference
Cat Oral 19.3 ± 4.4% - 1.34 ± 0.24 researchgate.net
Cat IV 100% - 0.78 ± 0.16 researchgate.net
Chicken Oral - 2.47 ± 0.45 - nih.govmdpi.com

Bioavailability and Pharmacokinetic Parameter Determination

The bioavailability and pharmacokinetic profile of acetylcysteine magnesium have been primarily inferred from studies on its constituent components, N-acetylcysteine (NAC) and magnesium. While specific pharmacokinetic data for the combined compound "this compound" is not extensively detailed in the available preclinical literature, the known characteristics of NAC and magnesium provide a foundational understanding.

N-acetylcysteine is known for its antioxidant properties. nih.govcambridge.org Magnesium is a crucial mineral involved in numerous physiological functions, including the modulation of glutamate-related neurotoxicity. cambridge.org The combination of these two components suggests a synergistic potential, although detailed pharmacokinetic studies focusing on the bioavailability of the magnesium salt of acetylcysteine are limited. DrugBank lists "this compound" as an experimental small molecule with the chemical formula C10H16MgN2O6S2. labshare.cn Combination products containing this compound have been documented, suggesting its use in therapeutic formulations. drugbank.comdrugbank.com

Further research is required to fully elucidate the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound as a single chemical entity in various preclinical models.

Pharmacodynamic Biomarker Research in Preclinical Systems

This compound has demonstrated significant effects on biochemical markers of oxidative stress in several preclinical models, particularly in the context of liver disease. In a rat model of liver cirrhosis, treatment with this compound for eight weeks resulted in a significant reduction in nitric oxide (NO), total nitric oxide synthase (tNOS), and inducible nitric oxide synthase (iNOS) levels in cirrhotic tissue. nih.govamegroups.orgjebmh.com This indicates a modulation of the nitric oxide pathway, which is heavily implicated in oxidative and nitrosative stress.

The antioxidant properties of N-acetylcysteine, a primary component of this compound, are well-established. nih.govcambridge.org It acts as a precursor to glutathione (GSH), a major endogenous antioxidant, and can reduce reactive oxygen species (ROS). nih.gov Studies on N-acetylcysteine have shown its ability to decrease the expression of NADPH oxidase, an enzyme responsible for producing superoxide (B77818) radicals, thereby mitigating oxidative stress. nih.gov Given that magnesium itself has been shown to reduce oxidative stress markers and improve antioxidant enzyme activities, the combination in this compound likely offers a synergistic antioxidant effect. nih.gov

Preclinical studies have highlighted the potential of antioxidants like N-acetylcysteine and magnesium in mitigating oxidative damage in various conditions, including noise-induced hearing loss and diabetic nephropathy. nih.goventokey.comdokumen.pubentdisordersjournal.comactascientific.comjscimedcentral.com These studies support the role of this compound in combating oxidative stress by influencing key enzymatic and non-enzymatic antioxidant systems.

Table 1: Effect of this compound on Oxidative Stress Markers in a Rat Model of Liver Cirrhosis

BiomarkerEffect of this compound TreatmentReference
Nitric Oxide (NO)Significantly Lower nih.govamegroups.orgjebmh.com
Total Nitric Oxide Synthase (tNOS)Significantly Lower nih.govamegroups.orgjebmh.com
Inducible Nitric Oxide Synthase (iNOS)Significantly Lower nih.govamegroups.orgjebmh.com

Preclinical research has shown that this compound can modulate inflammatory responses. In a rat model of liver cirrhosis, administration of this compound led to a significant decrease in the pro-fibrogenic and pro-inflammatory cytokine, transforming growth factor-beta 1 (TGF-β1). nih.govamegroups.orgjebmh.com This suggests an anti-inflammatory and anti-fibrotic role for the compound in liver pathology.

The anti-inflammatory effects are further supported by studies on N-acetylcysteine, which can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. nih.gov NF-κB inhibition can lead to reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govmdpi.com While direct measurement of a broad cytokine panel following this compound administration is not widely reported, the known mechanisms of its components point towards a significant anti-inflammatory potential.

For instance, magnesium deficiency has been linked to increased inflammatory responses, and its supplementation can reduce the production of pro-inflammatory cytokines. nih.gov In models of liver injury, magnesium has been shown to reduce levels of TNF-α and IL-6. mdpi.com Therefore, this compound is anticipated to exert a dual effect on inflammation through the actions of both acetylcysteine and magnesium.

Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Liver Cirrhosis

BiomarkerEffect of this compound TreatmentReference
Transforming Growth Factor-beta 1 (TGF-β1)Significantly Lower nih.govamegroups.orgjebmh.com

The administration of this compound has been associated with positive functional outcomes in preclinical models of liver disease. In a rat model of liver cirrhosis, an 8-week treatment with this compound alleviated hepatic lymphocyte infiltration and the formation of pseudolobules. nih.govamegroups.orgjebmh.com This indicates a protective effect on liver architecture and function.

Furthermore, studies on N-acetylcysteine and magnesium individually have shown benefits in various non-human models. For example, N-acetylcysteine has been investigated for its potential to improve behavioral outcomes in models of autism spectrum disorder, partly through its antioxidant effects. frontiersin.orgfrontiersin.org Magnesium has demonstrated neuroprotective effects in animal models by reducing glutamate-related neurotoxicity. cambridge.org

In the context of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, this compound has been shown to have hepatoprotective effects. mdpi.com An experimental study on a rat model of liver fibrosis using an this compound-glycyrrhizin fine antipode dimer also reported positive outcomes. magtech.com.cn These findings collectively suggest that this compound can lead to improved functional outcomes in preclinical models, particularly those involving inflammation and oxidative stress-induced tissue damage.

Advanced Analytical and Bioanalytical Method Development for Research

Chromatographic Techniques for Compound Purity and Stability Assessment

Chromatography is indispensable for separating acetylcysteine from its impurities, degradation products, and formulation excipients. Its high resolving power is fundamental for assessing the purity and long-term stability of the compound.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely employed technique for the quantitative analysis of acetylcysteine. ajpp.in A variety of stable and reproducible RP-HPLC methods have been developed to assess acetylcysteine in bulk drug form and pharmaceutical products. humanjournals.com These methods are vital for stability-indicating assays, which are designed to separate the intact drug from any products that may form under stress conditions such as acid or alkaline hydrolysis, oxidation, or heat. humanjournals.cominsights.bio

The separation is typically achieved on C18 columns using an isocratic elution of a mobile phase consisting of an aqueous buffer (commonly phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ajpp.injrespharm.comgoogle.com The pH of the mobile phase is a critical parameter, often adjusted to around 3.0 with phosphoric acid to ensure the proper ionization state of the analyte for optimal retention and peak shape. ajpp.in

Diverse detectors are coupled with HPLC systems to achieve the desired sensitivity and selectivity:

UV-Vis Detectors: These are the most common detectors used for routine analysis. Detection wavelengths are typically set in the low UV region, around 210 nm to 235 nm, where the acetylcysteine molecule absorbs light. google.cominnovareacademics.in

Photodiode Array (PDA) Detectors: PDA detectors offer an advantage over fixed-wavelength UV detectors by acquiring the entire UV spectrum for a peak. This capability is used to assess peak purity, ensuring that the chromatographic peak of acetylcysteine is not co-eluting with impurities. humanjournals.com

Fluorescence Detectors: For enhanced sensitivity, especially in biological samples, derivatization with a fluorescent tag is employed. For instance, N-(1-pyrenyl)maleimide (NPM) reacts with the thiol group of acetylcysteine to form a highly fluorescent adduct, allowing for detection at nanomolar concentrations. psu.edu Post-column derivatization techniques have also been developed. core.ac.uk

The table below summarizes various HPLC conditions reported for the analysis of acetylcysteine.

ColumnMobile PhaseFlow Rate (mL/min)DetectorWavelength (nm)Reference
Phenomenex Luna C18Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)1.0UV-Vis213 ajpp.in
Kromasil C180.2M Na₂HPO₄ : Acetonitrile (50:50 v/v)1.0UV260 humanjournals.com
YMC-Pack Pro C18Acetonitrile : Water with 0.1% TFA (4:96 v/v)1.0UV212 insights.bioinsights.bio
ACE-121-2546 C18Sodium dihydrogen phosphate buffer1.0UV210 and 240 jrespharm.com
C18 (Reversed-Phase)Water : Acetonitrile (50:50 v/v), pH 3.750.45FluorescenceEx: 339, Em: 379 psu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of acetylcysteine, direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound suitable for gas chromatography. researchgate.net A common approach is silylation, which replaces the active hydrogen atoms in the carboxyl and thiol groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized acetylcysteine is amenable to GC analysis. hmdb.ca

In research settings, GC-MS based metabolomics has been used to investigate the metabolic impact of acetylcysteine. For example, a study using GC coupled to Time-of-Flight Mass Spectrometry (GC-TOF/MS) analyzed the metabolic changes in the bacterium Xanthomonas citri after exposure to NAC. nih.gov This approach allowed for the profiling of targeted metabolites, revealing that NAC affected cysteine metabolism and the availability of other amino acids within the bacterial cells. nih.gov Such studies provide insight into the compound's mechanism of action at a cellular level. nih.gov The separation of volatile metabolites is typically performed on a fused silica (B1680970) capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.camdpi.com

Spectroscopic and Spectrometric Characterization for Structural and Quantitative Analysis

Spectroscopic and spectrometric methods are essential for confirming the chemical structure of acetylcysteine magnesium and for its quantitative determination.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for molecular structure elucidation. nih.gov While MS provides highly sensitive detection and information on the molecular weight and fragmentation pattern, NMR offers detailed insights into the molecular structure, making unambiguous identification possible. frontiersin.org

In the context of acetylcysteine research, MS is often coupled with liquid chromatography (LC-MS). This combination is used for the sensitive quantification of the compound and its metabolites in complex mixtures, such as human urine, and for identifying potential impurities. innovareacademics.inresearchgate.netresearchgate.net

NMR spectroscopy, while less sensitive than MS, is unparalleled for providing definitive structural information. frontiersin.org Both ¹H and ¹³C NMR can be used to confirm the identity and structure of the acetylcysteine molecule. In advanced research, solid-state NMR has been used to characterize hybrid materials where acetylcysteine is intercalated into layered double hydroxides, providing information about the host-guest interactions and the state of the drug within the carrier. nih.gov The combination of MS and NMR is increasingly recognized as a superior approach in metabolomics, as it leverages the strengths of both techniques to provide more comprehensive coverage and confident identification of metabolites. nih.gov

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and widely used method for the quantitative determination of acetylcysteine in pharmaceutical formulations. innovareacademics.inresearchgate.net The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. mrclab.com For analysis, acetylcysteine is typically dissolved in a suitable solvent, such as 0.1N sodium hydroxide (B78521), and the absorbance is measured at its wavelength of maximum absorbance (λmax). innovareacademics.in The concentration is then determined by relating the absorbance to a standard calibration curve. researchgate.net

The table below details parameters for the UV spectrophotometric determination of acetylcysteine.

ParameterValueReference
Solvent/Diluent0.1N Sodium Hydroxide innovareacademics.inresearchgate.net
λmax235 nm innovareacademics.inresearchgate.net
Linearity Range5 - 25 µg/mL researchgate.net
Correlation Coefficient (r²)0.9992 innovareacademics.inresearchgate.net

Infrared (IR) spectroscopy is primarily used for the qualitative identification of acetylcysteine. It provides a molecular fingerprint by measuring the absorption of infrared radiation by the chemical bonds within the molecule. mrclab.com The resulting spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups, such as the C=O of the amide and carboxylic acid, the N-H of the amide, the O-H of the carboxylic acid, and the S-H of the thiol group, thereby confirming the compound's identity. nih.govresearchgate.net

Bioanalytical Methodologies for Preclinical Sample Quantification

Quantifying this compound in preclinical samples, such as plasma, is essential for pharmacokinetic studies. researchgate.net This presents analytical challenges due to the complex nature of the biological matrix and the presence of endogenous thiols like cysteine. nih.gov

Bioanalytical methods must be highly selective and sensitive. HPLC coupled with mass spectrometry (LC-MS) is a preferred method for the simultaneous quantification of acetylcysteine and its metabolites in plasma. researchgate.net A new reagent, 2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole (B1623343) (MPOZ), has been introduced for thiol stabilization during sample processing, and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is used to reduce the oxidized forms of the analyte before LC-MS analysis. researchgate.net

For achieving very low limits of quantification, HPLC with fluorescence detection following pre-column derivatization is a robust option. A method using N-(1-pyrenyl)maleimide (NPM) as the derivatizing agent allows for the determination of reduced acetylcysteine in biological samples with a limit of quantitation as low as 32 nM. psu.edu The validation of these bioanalytical methods reveals high specificity, linearity, accuracy, and precision, making them suitable for both experimental and clinical research applications. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of acetylcysteine and its metabolites due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net This technique allows for the precise measurement of the compound in complex biological samples such as plasma, urine, and tissue homogenates. nih.govresearchgate.netrsc.org

The development of an LC-MS/MS method for this compound involves several critical steps. A key initial consideration is the chromatographic separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently utilized, often with a C18 column, to separate acetylcysteine from endogenous matrix components and other related substances. insights.bioresearchgate.netresearchgate.net The mobile phase composition is optimized to achieve efficient separation and is typically a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile or methanol. researchgate.netwaters.comijper.org Gradient elution is commonly employed to resolve compounds with a wide range of polarities. waters.com

Sample preparation is another crucial aspect. Given that acetylcysteine can exist in both reduced and oxidized forms, and can bind to proteins, sample treatment often includes a reduction step, typically with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by protein precipitation. researchgate.net Liquid-liquid extraction or solid-phase extraction (SPE) may also be used to further clean up the sample and concentrate the analyte. researchgate.net

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.netresearchgate.net This involves selecting a specific precursor ion for acetylcysteine and one or more product ions generated through collision-induced dissociation. The use of a stable isotope-labeled internal standard, such as d3-N-acetylcysteine, is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification. researchgate.net

Several studies have reported the development and validation of LC-MS/MS methods for N-acetylcysteine (NAC) in various biological matrices. For instance, a method for total N-acetylcysteine in human plasma demonstrated linearity over a range of 10-5000 ng/mL. researchgate.net Another study focusing on an acetaminophen (B1664979) metabolite, N-acetyl-p-aminophenol-N-acetylcysteine (APAP-NAC), which is structurally related to acetylcysteine, reported a validated range of 0.96 ng/mL to 20 ng/mL in plasma. waters.com

Interactive Data Table: LC-MS/MS Method Parameters for Acetylcysteine and Related Compounds

ParameterAcetylcysteine in Human Plasma researchgate.netAcetaminophen N-acetyl cysteinyl metabolite in Plasma waters.comN-Acetyl Mesalamine in Human Plasma semanticscholar.org
Chromatography Liquid ChromatographyUPLCLiquid Chromatography
Column ---Reversed-phaseThermo, HyPURITY C18 (150 x 4.6 mm, 5 μm)
Mobile Phase ---Water and 0.1% (v/v) Formic Acid (A), Methanol and 0.1% (v/v) FA (B)10 mM ammonium acetate and methanol (85:15, v/v)
Flow Rate ---600 μL/min0.6 mL/min
Detection Tandem Mass Spectrometry (MS/MS)Xevo TQ-STandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray IonizationPositive Ion Mode---
Linear Range 10-5000 ng/mL0.96-20 ng/mL10-2000 ng/mL
Internal Standard d3-N-acetylcysteine---N-Acetyl mesalamine D3

Immunoassays for Target and Biomarker Detection

While LC-MS/MS is a powerful tool for direct quantification, immunoassays offer a complementary approach, particularly for measuring biomarkers associated with the physiological or pathological processes that acetylcysteine may modulate. These assays are based on the specific binding of an antibody to its target antigen.

Enzyme-linked immunosorbent assays (ELISA) are a common immunoassay format used in research. For instance, in studies investigating the effects of N-acetylcysteine, ELISAs have been employed to measure the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-17 (IL-17) in serum. sid.ir These assays typically use a "sandwich" format where the target protein is captured by one antibody and detected by a second, enzyme-labeled antibody.

Another application of immunoassays in the context of acetylcysteine research is the measurement of biomarkers of oxidative stress or cellular damage. nih.gov For example, a lateral flow immunoassay (LFIA) combined with surface-enhanced Raman scattering (SERS) has been developed to detect cytokeratin-18 (K18), a biomarker for drug-induced liver injury, a condition where N-acetylcysteine is used as an antidote for paracetamol overdose. researchgate.net This novel point-of-care assay demonstrated high specificity (94%) and sensitivity (82%) for detecting liver injury. researchgate.net

Radioimmunoassays (RIA) have also been utilized, for example, to determine cotinine (B1669453) levels in plasma and bronchoalveolar lavage (BAL) fluid in studies examining the effects of N-acetylcysteine in smokers. aacrjournals.org

It is important to note that while immunoassays can be highly sensitive and suitable for high-throughput screening, they may sometimes lack the specificity of mass spectrometry-based methods and can be susceptible to cross-reactivity. Therefore, the choice of analytical platform depends on the specific research question and the required level of analytical detail.

Validation Protocols for Research-Grade Analytical Methods

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must undergo a rigorous validation process. Validation protocols for research-grade bioanalytical methods are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines. nih.govinsights.biowaters.com The key validation parameters include:

Specificity and Selectivity: This assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and endogenous substances. insights.bio

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netinsights.bio A linear regression analysis is performed, and the coefficient of determination (R²) should be close to 1. insights.bio

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. insights.bio Both are typically assessed at multiple concentration levels (low, medium, and high quality control samples) and are evaluated within a single analytical run (intra-day) and between different runs (inter-day). insights.biosemanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. insights.bio

Recovery: This parameter evaluates the extraction efficiency of an analytical method. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. rsc.org

Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard in LC-MS/MS analysis. rsc.org

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. nih.gov

Interactive Data Table: Bioanalytical Method Validation Parameters for Acetylcysteine and Related Compounds

Validation ParameterMesalamine in Human Plasma semanticscholar.orgN-Acetyl Mesalamine in Human Plasma semanticscholar.orgDapagliflozin in Human Plasma ijper.orgSaxagliptin in Human Plasma ijper.org
Linear Range 2-1500 ng/mL10-2000 ng/mL50.00-10000.00 pg/mL50.00-10000.00 pg/mL
Intra-day Precision (%CV) 1.60 to 8.63%0.99 to 5.67%≤4.5%≤4.5%
Inter-day Precision (%CV) 2.14 to 8.67%1.72 to 4.89%≤4.5%≤4.5%
Intra-day Accuracy (%) 102.70 to 105.48%99.64 to 106.22%------
Inter-day Accuracy (%) 100.64 to 103.87%100.71 to 104.27%------
Matrix Effect (%CV) 2.832.801.27%1.20%

By adhering to these stringent validation protocols, researchers can have confidence in the data generated, which is essential for making informed decisions in drug discovery and development.

Formulation Science and Advanced Drug Delivery System Research

Development of Innovative Formulations for Preclinical Research Models

Extensive research has been conducted on developing novel formulations to enhance the efficacy of NAC in preclinical settings. These efforts, however, have not been specifically documented for acetylcysteine magnesium. The existing body of work on NAC provides a potential blueprint for future studies on its magnesium salt.

Nanoparticle Encapsulation and Characterization

The encapsulation of NAC into nanoparticles is a well-explored strategy to improve its therapeutic profile. dovepress.com Loading NAC into lipid-based and polymer-based nanoparticles has been shown to enhance muco-penetrating properties, which is crucial for both pulmonary and oral delivery routes. dovepress.com

One common polymer used is Poly(lactic-co-glycolic acid) (PLGA), which is biodegradable and biocompatible. dovepress.comnih.gov Studies on NAC-loaded PLGA nanoparticles have demonstrated their potential in preventing acute lung injury by mitigating oxidative stress and inflammation. dovepress.com These nanoparticles are typically spherical and can be fabricated to a size favorable for inhalation and macrophage uptake. nih.gov For instance, one study achieved a mean particle size of approximately 307 nm with an entrapment efficiency of over 55%. nih.gov Another approach using an electrospray technique to create NAC-loaded PLGA nanoparticles reported encapsulation efficiencies as high as 54.5%. researchgate.net

Chitosan (B1678972), another polymer, has also been investigated for creating NAC nanoparticles, which can promote the dissolution of acetylcysteine and potentially increase its bioavailability. google.com

Interactive Table: Characteristics of N-Acetylcysteine (NAC) Nanoparticle Formulations

Delivery SystemPolymer/LipidMean Particle SizeEncapsulation Efficiency (%)Key FindingsReference
PLGA NanoparticlesPLGA, PVA307.50 ± 9.54 nm55.46 ± 2.40%Favorable for lung deposition and targeting. nih.gov
Electrospun NanofibersPLGA415 ± 124 nm84%Biphasic release, improved cell viability. mdpi.com
Lipid NanoparticlesCetyl Palmitate~200 nmHighStable, low cytotoxicity, effective against biofilms. acs.org
Chitosan NanoparticlesChitosan≤100 nmNot SpecifiedPromotes dissolution of acetylcysteine. google.com

Liposomal and Micellar Delivery Systems Studies

Liposomal formulations offer another avenue to improve NAC delivery. Liposomes, which are phospholipid vesicles, can encapsulate hydrophilic molecules like NAC, protecting them from degradation and facilitating intracellular delivery. nih.gov This enhanced delivery can lead to increased levels of glutathione (B108866) (GSH), a key antioxidant. rjptonline.org

Research on liposomal NAC has shown it to be more effective than conventional NAC in protecting cells against cytotoxicity by reducing oxidative stress. nih.gov For example, one preparation of liposomal-NAC using dipalmitoylphosphatidylcholine (DPPC) had a mean diameter of 181.5 nm and an encapsulation efficiency of 18.5%. nih.gov Commercially available supplements also utilize liposomal technology to deliver NAC, often in combination with other ingredients like Vitamin C and selenium. codeage.com

Microparticle and Sustained-Release System Research

Microparticle systems are being investigated to achieve sustained release of NAC. Studies have used polymers like PLGA and polycaprolactone (B3415563) (PCL) to fabricate microparticles. researchgate.net These systems often exhibit a biphasic release pattern: an initial "burst release" followed by a more prolonged, sustained release. mdpi.comresearchgate.net For instance, PLGA microparticles have been shown to release therapeutic concentrations of NAC for 2-3 days, while PCL microparticles can extend this release for up to 7 days. researchgate.net

Sustained-release matrix tablets are another formulation strategy. By combining NAC with polymers like Carbomer, researchers can achieve release durations ranging from 4 to 24 hours. acs.org

Strategies for Targeted Delivery in In Vitro and Animal Studies

Targeted delivery aims to concentrate a therapeutic agent at the site of action, increasing efficacy and reducing potential side effects. While this research is active for NAC, it has not been specifically reported for this compound.

Ligand-Directed Targeting and Cellular Uptake Investigations

One approach to targeted delivery involves conjugating NAC to targeting molecules. For example, a dendrimer-based system was developed where NAC was conjugated to triphenyl-phosphonium (TPP), a molecule that targets mitochondria. This TPP-conjugated dendrimer-NAC was effective at reducing mitochondrial oxidative stress in murine microglia cells, suggesting a potential therapeutic strategy for neurodegenerative diseases. nih.gov

Polymer-Based Delivery Systems and Biodegradation Research

Polymer-based systems are fundamental to targeted and controlled drug delivery. The choice of polymer dictates the release kinetics and degradation profile of the formulation.

PLGA is a widely used polymer due to its biodegradability and approval by regulatory bodies. nih.gov It biodegrades via hydrolysis of its ester linkages, and the degradation rate can be controlled by altering the ratio of lactic acid to glycolic acid. mdpi.com Research on NAC-loaded PLGA electrospun nanofibers for neural tissue engineering found that a hydrophobic-dominant PLGA (85:15 ratio) avoided rapid degradation, contributing to a sustained release profile. mdpi.com

Another strategy involves creating redox-sensitive prodrugs. NAC has been conjugated to a polymer through disulfide bonds. These bonds are stable in plasma but are cleaved in the intracellular environment where glutathione levels are high, ensuring the targeted release of NAC inside the cells. nih.gov

Information regarding the chemical compound "this compound" is not publicly available in scientific literature for the requested topics.

Following a comprehensive search of scientific databases and patent literature for research pertaining to "this compound," it has been determined that there is no available data to fulfill the requirements of the requested article outline. Specifically, there is a lack of published research on the following topics for this particular compound:

Release Kinetics and Stability Assessment in Simulated Biological Environments

Biopharmaceutical Assessment of Novel Formulations in Preclinical Animal Models

While a patent for N-acetyl-L-cysteine magnesium salt exists (EP0486921A1), it primarily details the synthesis of the compound and its potential as a mucolytic agent with a reduced tendency to cause bronchospasm compared to N-acetylcysteine alone. google.com The patent includes a preclinical experiment in guinea pigs focused on bronchoconstriction but does not provide data on release kinetics, stability in simulated biological fluids, or detailed biopharmaceutical parameters like absorption, distribution, metabolism, and excretion (ADME). google.com

Searches for this information yielded studies on N-acetylcysteine (NAC) co-administered with a magnesium compound, or on other salts of NAC. nih.govgoogle.commdpi.comnih.gov However, these are not chemically equivalent to the specific compound "this compound" and their results cannot be extrapolated to it.

Therefore, it is not possible to generate a scientifically accurate article on the "" for this compound as requested, due to the absence of the necessary research findings in the public domain.

Preclinical Disease Models and Translational Research Applications Non Human

Research in Oxidative Stress-Associated Pathologies in Animal Models

In preclinical studies, the combination of N-acetylcysteine (NAC) and magnesium has been investigated for its protective effects against acute renal failure induced by ischemia-reperfusion (I/R) injury, a condition characterized by significant oxidative stress.

A key study utilizing a rat model of ischemic acute renal failure demonstrated that while magnesium or NAC alone conferred some benefits, their combination provided a more robust protective effect on renal function. nih.govresearchgate.net In this model, ischemia was induced by clamping both renal arteries. nih.govresearchgate.net Treatment with magnesium alone prevented the post-ischemic decrease in Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF) but did not offer protection against tubular damage. nih.govresearchgate.net Conversely, NAC treatment alone protected the tubules from ischemic damage, reduced the infiltration of macrophages and lymphocytes, and completely restored the tubular damage induced by I/R. nih.govresearchgate.net

The combination of magnesium and N-acetylcysteine resulted in significantly lower tubular necrosis scores compared to individual treatments. researchgate.net Mechanistically, it was observed that treatment with NAC, magnesium, or the combination therapy completely inhibited the downregulation of endothelial nitric oxide synthase, a key enzyme in maintaining vascular health. nih.govresearchgate.net Furthermore, NAC prevented the decreased expression of the Na-K-2Cl co-transporter and aquaporin 2, which are crucial for proper kidney function. nih.govresearchgate.net These findings suggest a synergistic effect where magnesium's vasodilatory properties and NAC's antioxidant and tubular-protective actions combine to mitigate renal I/R injury. nih.gov

Table 1: Effects of Magnesium and N-acetylcysteine in a Rat Model of Renal Ischemia-Reperfusion Injury

Treatment GroupEffect on Glomerular Filtration Rate (GFR) & Renal Blood Flow (RBF)Effect on Renal TubulesEffect on Endothelial Nitric Oxide Synthase (eNOS)
Ischemia + Magnesium (Mg) Prevented post-ischemia decreasesDid not protect against tubular damageInhibited downregulation
Ischemia + N-acetylcysteine (NAC) Mild protective effect on GFRProtected from ischemia; completely restored tubular damageInhibited downregulation
Ischemia + Mg + NAC Benefited renal function more than Mg aloneLower tubular necrosis scoresInhibited downregulation

The rationale for using N-acetylcysteine and magnesium in models of chemically induced oxidative damage stems from their individual roles in combating oxidative stress. NAC is a precursor to the antioxidant glutathione (B108866) (GSH), while magnesium deficiency has been shown to trigger oxidative stress. nih.govnih.govmdpi.com

Preclinical studies in murine models have suggested a role for NAC in reducing the oxidative damage associated with organophosphate poisoning. nih.gov This foundational research prompted human trials, although a specific clinical study concluded that the NAC and magnesium sulfate (B86663) combination did not significantly offer protection against oxidative damage in acute organophosphate poisoning cases. nih.gov

Other related research in primary cultures of rat and human hepatocytes demonstrated that NAC could partially reverse oxidative stress and apoptosis that were exacerbated by magnesium-deficient culture conditions. researchgate.net This indicates a protective role for NAC in cellular environments where magnesium levels are suboptimal, further highlighting the interplay between these two components in managing oxidative stress. researchgate.net Animal studies have also confirmed that NAC consumption can reduce oxidative stress and inflammation in experimental autoimmune encephalomyelitis. nih.gov

Research in Inflammatory Disease Models in Preclinical Systems

Research in animal models has established the therapeutic potential of N-acetylcysteine in mitigating pulmonary inflammation and fibrosis. In a mouse model of silicosis, a lung disease caused by inhaling crystalline silica (B1680970), NAC treatment was found to ameliorate pulmonary fibrosis and inflammation. nih.govresearchgate.net It also reduced the number of inflammatory cells and inhibited apoptosis in the lung tissue. nih.gov

Similarly, in a mouse model of asthma exposed to particulate matter, NAC was shown to decrease lung inflammation and fibrosis by modulating Reactive Oxygen Species (ROS) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The study reported that NAC diminished airway hyperresponsiveness, goblet cell hyperplasia, and lung fibrosis. nih.gov In the mdx mouse model of Duchenne muscular dystrophy, which exhibits respiratory muscle weakness, NAC supplementation decreased collagen content and immune cell infiltration in the diaphragm, indicating anti-fibrotic and anti-inflammatory effects. mdpi.com

Table 2: Preclinical Findings for N-acetylcysteine in Pulmonary Disease Models

Disease ModelAnimalKey Findings
Silicosis MouseAmeliorated pulmonary fibrosis and inflammation; decreased inflammatory cells and apoptosis. nih.govresearchgate.net
Asthma (Particulate Matter Exposure) MouseReduced airway hyperresponsiveness, inflammation, goblet cell hyperplasia, and lung fibrosis via ROS and Nrf2 modulation. nih.gov
Duchenne Muscular Dystrophy (mdx) MouseDecreased diaphragm fibrosis (collagen content) and immune cell infiltration; improved diaphragm force-generating capacity. mdpi.com

The anti-inflammatory properties of N-acetylcysteine have been explored in various organ-specific preclinical models. In a rat model of intestinal obstruction and ischemia, NAC administered with Ringer lactate (B86563) solution was shown to decrease the levels of multiple inflammatory cytokines—including IL-1beta, IL-6, IL-10, TNF-alpha, and IFN-gamma—in both kidney and lung tissues. nih.gov This suggests that NAC can attenuate the systemic inflammatory response following a significant ischemic event. nih.gov

In the context of autoimmune neuroinflammation, NAC has been studied in the experimental autoimmune encephalomyelitis (EAE) rat model of multiple sclerosis. nih.gov Treatment with NAC inhibited the clinical progression of the disease by reducing the infiltration of mononuclear cells into the central nervous system. nih.gov It also modulated the immune response by decreasing the production of the pro-inflammatory cytokine IFN-gamma while increasing the anti-inflammatory cytokine IL-10. nih.gov

Neurological Research Applications in In Vitro and Animal Models

N-acetylcysteine has been the subject of extensive preclinical research for a variety of neurological disorders, owing to its ability to act as an antioxidant, modulate glutamate (B1630785) pathways, and reduce inflammation. nih.govnih.gov

In animal models, NAC has demonstrated neuroprotective effects by neutralizing reactive oxygen species and mitigating oxidative damage to neurons. jnutraceutical.comjnutraceutical.com Studies using rat models have shown that NAC can produce a dose-dependent improvement in memory performance and reduce anxiety-like behaviors. jnutraceutical.comjnutraceutical.com In vitro studies have also shown that NAC can inhibit neuronal cell death induced by inflammatory mediators like TNF and thrombin. nih.gov

The application of NAC has been explored in models of specific neurodegenerative diseases. In an animal model of Multiple Sclerosis, NAC inhibited the development of MS-like pathology. nih.gov However, research in a mouse model of Parkinson's disease using the neurotoxicant 6-hydroxydopamine found that NAC did not confer long-term protection to dopaminergic neurons, indicating that its efficacy can be context-dependent. researchgate.net

Neuroprotective Mechanisms in Preclinical Ischemia Models

In preclinical investigations, the neuroprotective potential of N-acetylcysteine (NAC) and magnesium, the constituent components of acetylcysteine magnesium, has been independently established in various models of cerebral ischemia. While research on the specific compound this compound is limited, the mechanisms of its components provide a foundational understanding of its potential therapeutic action.

N-acetylcysteine has demonstrated neuroprotective effects against the consequences of brain ischemia in animal models. nih.gov Its mechanisms are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. nih.gov NAC functions as a precursor to glutathione (GSH), a critical intracellular antioxidant, thereby replenishing depleted GSH stores and mitigating oxidative stress that occurs during ischemic events. mdpi.com In a mouse model of transient global brain ischemia, NAC was found to significantly reduce neuronal damage, particularly in the vulnerable hippocampal CA1 and CA2 regions. nih.gov This protective effect was linked to the inhibition of matrix metalloproteinase (MMP)-9 activity, an enzyme implicated in blood-brain barrier disruption and neuronal injury following ischemia. nih.gov By suppressing MMP-9, NAC helps preserve the integrity of the neuronal matrix. nih.gov

Magnesium has also been extensively studied as a neuroprotective agent in experimental models of both global and focal cerebral ischemia. nih.govumn.edu Its primary mechanism involves the voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that leads to neuronal death after an ischemic insult. umn.edu By antagonizing the NMDA receptor, magnesium limits the excessive calcium influx that triggers secondary neuronal damage. researchgate.net Animal studies have shown that magnesium administration before or shortly after an ischemic event can reduce infarct size and lessen cellular damage in the hippocampus. nih.gov

The combination of these distinct but complementary neuroprotective mechanisms—NAC's antioxidant and anti-inflammatory actions with magnesium's anti-excitotoxic properties—forms the basis for the therapeutic interest in a compound like this compound for ischemic brain injuries.

Table 1: Neuroprotective Effects of N-acetylcysteine and Magnesium in Preclinical Ischemia Models

Component Animal Model Key Finding Implied Mechanism of Action
N-acetylcysteine (NAC) Mouse (Transient Global Cerebral Ischemia) Reduced neuronal damage in hippocampus. nih.gov Inhibition of Matrix Metalloproteinase (MMP)-9 activity. nih.gov
N-acetylcysteine (NAC) General Ischemia Models Replenishes glutathione (GSH) stores. mdpi.com Antioxidant; mitigation of oxidative stress. mdpi.com
Magnesium Rat (Forebrain Ischemia) Reduced cell damage in hippocampal CA1 and CA3 areas. nih.gov NMDA receptor antagonism; reduction of excitotoxicity. umn.edu
Magnesium Rat (Transient MCAO) Moderate but reproducible neuroprotective effect. nih.gov Anti-excitotoxic; synergistic effects with other agents. nih.gov

Modulation of Neurotransmitter Systems in Animal Models

The acetylcysteine moiety is known to exert significant modulatory effects on various neurotransmitter systems within the central nervous system, with the glutamatergic system being the most extensively studied. mdpi.com Preclinical research using animal models has elucidated these mechanisms, which are central to its potential applications in neuropsychiatric and neurodegenerative disorders.

A primary mechanism of NAC's action is its ability to modulate the cystine-glutamate antiporter (system xCT). mdpi.comresearchgate.net By providing cysteine, NAC stimulates system xCT activity, which in turn increases the non-synaptic release of glutamate in brain regions like the nucleus accumbens. nih.gov This elevation in extrasynaptic glutamate activates presynaptic mGluR2/3 autoreceptors, leading to a reduction in the synaptic release of glutamate. nih.gov This homeostatic regulation of glutamate is crucial, as dysregulated glutamate transmission is implicated in numerous neurological conditions. researchgate.net Animal studies have demonstrated that this normalization of glutamate levels by NAC can reduce drug-seeking behaviors in models of addiction. nih.gov

Beyond the glutamate system, NAC has been shown to influence dopaminergic pathways. In a mouse model characterized by chronic oxidative stress and glutathione depletion, chronic administration of NAC prevented the age-dependent loss of dopaminergic neurons in the substantia nigra pars compacta. nih.gov This finding suggests a protective role in conditions involving dopaminergic neurodegeneration. nih.gov The compound's influence extends to other neurotransmitter systems, including GABAergic, serotonergic, cholinergic, and adrenergic pathways, through various actions on synaptic transmission and receptor activity. mdpi.com

Table 2: Effects of N-acetylcysteine on Neurotransmitter Systems in Animal Models

Neurotransmitter System Animal Model Key Finding Mechanism
Glutamate Rat Normalizes extrasynaptic glutamate levels. nih.gov Stimulates cystine-glutamate antiporter (system xCT), activating mGluR2/3 autoreceptors. mdpi.comnih.gov
Dopamine Mouse (EAAC1-/-) Prevents age-dependent loss of dopaminergic neurons. nih.gov Reduces oxidative stress and microglial activation. nih.gov
Multiple Systems General Preclinical Models Modulates GABAergic, serotonergic, cholinergic, and adrenergic pathways. mdpi.com Affects synaptic transmission, receptor activity, and transporter function. mdpi.com

Cardiovascular Research Applications in Preclinical Models

In preclinical cardiovascular research, N-acetylcysteine has been investigated for its protective effects against various forms of cardiac injury, particularly ischemia-reperfusion injury. nih.gov Its antioxidant properties are central to these applications, as oxidative stress is a key driver of damage in many cardiovascular pathologies.

Animal studies have shown that NAC can reduce myocardial injury and decrease the extension of infarction following ischemia-reperfusion events. The compound helps protect myocytes from the negative inotropic effects induced by proinflammatory cytokines like TNF-α by bolstering intracellular glutathione stores. Furthermore, NAC has been reported to inhibit mediators involved in adverse cardiac remodeling, such as transforming growth factor-beta 1 (TGF-β1), thereby reducing collagen and fibronectin production.

In models of atherosclerosis, NAC has demonstrated the ability to decrease the activity of matrix metalloproteinase-9 (MMP-9) expressed by macrophages. This action may contribute to the stabilization of atherosclerotic plaques by inhibiting matrix degradation. The combination of NAC and magnesium has been of particular interest, with studies suggesting they can work synergistically to decrease pump-induced oxidative stress during cardiopulmonary bypass, highlighting a potential application in preventing surgical complications. nih.gov

Hepatic and Gastrointestinal Research Applications in Animal Models

Direct preclinical evidence supports the application of this compound in hepatic disease models. A study utilizing a rat model of liver cirrhosis induced by dimethylnitrosamine found that this compound exerted protective effects against hepatic fibrosis and portal hypertension. In this model, the administration of this compound led to improvements in pathological indicators and modulated vasoactive substances within the hepatic tissue, including transforming growth factor-beta 1 (TGF-β1) and nitric oxide (NO).

The therapeutic effects of the N-acetylcysteine component are also well-documented in gastrointestinal research. In animal models, NAC is rapidly metabolized by the small intestine to produce glutathione, thereby enhancing the antioxidant capacity of the intestinal mucosa. Dietary supplementation with NAC has been shown to ameliorate tissue damage, reduce inflammation, and alleviate oxidative stress in the intestine of piglets challenged with lipopolysaccharide. Furthermore, in a porcine model of acetic acid-induced colitis, NAC supplementation was effective in mitigating the condition, an effect associated with the modulation of cell signaling pathways related to inflammation (TLR4), apoptosis, and tight junctions.

Table 3: Effects of this compound and N-acetylcysteine in Hepatic and Gastrointestinal Animal Models

Compound Animal Model Condition Key Findings
This compound Rat Liver Cirrhosis and Portal Hypertension Reduced hepatic fibrosis; modulated levels of TGF-β1 and NO.
N-acetylcysteine Piglet Lipopolysaccharide Challenge Reduced intestinal inflammation and oxidative stress; improved energy status.
N-acetylcysteine Pig Acetic Acid-Induced Colitis Ameliorated colitis; modulated TLR4, apoptosis, and tight junction signaling.

Multi-Organ System Interactions in Complex Preclinical Models

The combination of N-acetylcysteine and magnesium has been evaluated in complex preclinical models of ischemia-reperfusion injury, demonstrating protective interactions across multiple organ systems. In a rat model of ischemic acute renal failure, the combined administration of magnesium and NAC offered superior protection of renal function compared to either agent alone. researchgate.netnih.gov

These findings highlight the potential for this compound to exert beneficial effects in conditions involving multi-organ dysfunction, such as sepsis or systemic ischemia-reperfusion injury, by simultaneously targeting vascular dysfunction, oxidative stress, and organ-specific cellular damage. researchgate.net

Comparative Studies and Structure Activity Relationship Sar Investigations

Comparative Mechanistic Studies with N-Acetylcysteine (NAC) and Other Thiol Compounds

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent. tandfonline.compfizer.com Its therapeutic effects are largely attributed to its role as a precursor for L-cysteine, which in turn is a crucial component for the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant. tandfonline.comsarpublication.comnih.gov NAC's free sulfhydryl group also allows it to directly scavenge certain reactive oxygen species (ROS) and break disulfide bonds in proteins, contributing to its mucolytic properties. tandfonline.comdrugbank.commdpi.com

When comparing acetylcysteine magnesium to NAC, a key distinction arises from the presence of the magnesium ion. While direct comparative mechanistic studies on this compound are not extensively detailed in the provided results, inferences can be drawn from studies on the combination of NAC and magnesium.

In a study on postischemic acute renal failure, the combination of magnesium and NAC demonstrated superior protection of renal function compared to either agent alone. nih.gov Magnesium contributed to preventing decreases in glomerular filtration rate (GFR) and renal blood flow, acting as a potent vasodilator, while NAC was effective in restoring tubular integrity and reducing oxidative damage. nih.gov This suggests a synergistic or complementary mechanism where magnesium addresses the hemodynamic component and NAC provides cytoprotective and antioxidant effects. nih.gov

Other thiol compounds, like glutathione itself, also play a critical role in cellular defense against oxidative stress. nih.gov However, NAC is often preferred as a therapeutic agent due to its greater stability and ability to cross cell membranes, unlike GSH. nih.gov Studies have shown that intracellular thiol levels are crucial for modulating the effects of certain mutagens, with increased intracellular thiols enhancing detoxification pathways. nih.gov

The antioxidant action of NAC is multifaceted, involving direct ROS scavenging, replenishment of GSH stores, and the breaking of protein disulfide bonds. tandfonline.com The presence of magnesium in this compound could potentially influence these mechanisms. Magnesium is a cofactor for over 300 enzymes and is essential for processes like ATP production and DNA synthesis. mdpi.com Its coordination with acetylcysteine may alter the bioavailability, stability, or reactivity of the thiol group, thereby modulating its antioxidant and mucolytic activities.

SAR Studies of this compound Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are limited, we can analyze the influence of magnesium coordination and structural modifications of related compounds.

Influence of Magnesium Coordination on Biological Activity

The coordination of magnesium to acetylcysteine introduces a divalent cation that can significantly alter the physicochemical properties of the parent molecule. Magnesium itself is vital for numerous biological functions. mdpi.com Its coordination to ligands can affect their absorption, distribution, and interaction with biological targets.

Computational studies on N-acetyl cysteine zinc (NAC-Zn), an analog, provide some insights. These studies have shown that the zinc ion can form stable bonds with the oxygen and sulfur atoms of NAC, as well as with amino acid residues in target proteins. chemrxiv.org This coordination can lead to different binding affinities and interactions compared to NAC alone. chemrxiv.org It is plausible that magnesium would have a similar, albeit distinct, influence on acetylcysteine's interaction with biological targets. For instance, in the context of metal toxicity, NAC has been shown to form coordination compounds with various metal ions, affecting their cellular uptake and toxicity. researchgate.net

The bioavailability of magnesium from different supplements is known to vary, and the ligand to which it is bound plays a significant role. mdpi.com Therefore, the formation of an this compound complex could potentially enhance the bioavailability of both acetylcysteine and magnesium, leading to improved biological activity.

Correlation between Structural Modifications and Target Engagement

SAR studies on NAC derivatives have demonstrated that modifications to the core structure can significantly impact efficacy. For example, studies on NAC derivatives in the context of brain infarction showed that certain derivatives, like N-acetylcysteine ethyl ester (NACEt) and N-acetylcysteine benzyl (B1604629) ester (NACBn), were more effective at reducing infarct volume than NAC itself. ahajournals.org This was attributed to their increased accumulation in the brain. ahajournals.org These derivatives were found to stimulate the conjugation of the toxic aldehyde acrolein with glutathione, a key detoxification pathway. ahajournals.org

Furthermore, research on S-alkyl-N-acetyl-L-cysteines has shown that the length and branching of the S-alkyl substituent influence their activity as substrates for acylase I, an enzyme involved in their metabolism. nih.gov Short, unbranched S-alkyl substituents resulted in good substrates, while longer, branched ones were poor substrates. nih.gov This highlights the sensitivity of biological targets to even minor structural changes in NAC analogs.

In the context of other thiol-reactive compounds, SAR studies have identified specific structural moieties that are critical for their inhibitory effects on target enzymes. researchgate.net These studies often involve creating a series of analogs with systematic modifications to identify the key pharmacophoric features required for activity.

Synergy and Combination Research with Other Academic Compounds in Preclinical Settings

Preclinical research often explores the synergistic potential of combining therapeutic agents to enhance efficacy. Studies involving NAC in combination with other compounds have shown promising results in various models.

A study investigating treatments for mitochondrial complex I disease found that a combination of glucose, nicotinic acid, and NAC had a synergistic effect in both C. elegans and zebrafish models. oup.comresearchgate.net This triple combination therapy improved mitochondrial membrane potential, reduced mitochondrial stress, and rescued larval activity and brain death in the zebrafish model. researchgate.net

In the context of organophosphate poisoning, a randomized controlled trial studied the combination of NAC and magnesium sulfate (B86663) as adjuvants to standard therapy. researchgate.netresearchgate.net The rationale was that NAC and magnesium sulfate have different mechanisms of action and could act synergistically. researchgate.net While this particular clinical study did not find a statistically significant reduction in the primary outcome, the concept of combining NAC with other agents targeting different pathways remains a valid area of research. researchgate.net

Preclinical studies on portal hypertensive gastropathy in rats demonstrated the synergistic antioxidant and anti-inflammatory action of NAC. hepatologyforum.org Treatment with NAC reduced the expression of proteins involved in oxidative and nitrosative stress, as well as inflammatory markers. hepatologyforum.org

Furthermore, some preclinical cancer research has explored the combination of NAC with standard chemotherapy. mdpi.com The results have been inconsistent, with some studies showing that NAC can potentiate the effects of chemotherapy, while others suggest it might be protective of cancer cells under certain conditions. mdpi.com

These studies underscore the potential for this compound, which inherently combines the properties of NAC and magnesium, to exhibit synergistic effects or to be a valuable component in combination therapies for a range of conditions characterized by oxidative stress and inflammation.

Theoretical and Computational Approaches in Research

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking are cornerstone techniques for predicting how a ligand, such as NAC, might bind to a biological target, typically a protein. preprints.org These simulations provide valuable information on binding affinity and the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies for the acetylcysteine magnesium salt are not widely documented, extensive research has been conducted on NAC itself. These studies offer a clear indication of its binding potential. For instance, molecular docking and molecular dynamics simulations have been used to assess NAC's interaction with key viral proteins like the SARS-CoV-2 main protease (Mpro). cellmolbiol.org In these simulations, NAC demonstrated stable binding within the Mpro catalytic site, forming crucial interactions with key amino acid residues. cellmolbiol.org One study reported that NAC binds to the Mpro active site with a docking score of -4.99 kcal/mol. cellmolbiol.org

Other computational studies have explored the binding of NAC to different protein targets. Docking analyses with urease revealed an O-coordinated bond and a hydrogen bond stabilizing the interaction. nih.gov Furthermore, computational modeling has been used to observe the binding of NAC to both active and allosteric sites of enzymes implicated in rare diseases. nih.gov A derivative of NAC, S-allylmercapto-N-acetylcysteine (ASSNAC), was also studied using the SwissDock platform to investigate its interaction with key disease targets in acute respiratory distress syndrome. researchgate.net

These findings, summarized in the table below, highlight the utility of docking simulations in identifying potential therapeutic targets for NAC and its derivatives. The interactions typically involve hydrogen bonds and hydrophobic contacts, which are fundamental to the stability of the NAC-protein complex. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Findings for N-Acetylcysteine (NAC) and its Derivatives

Ligand Target Protein Key Findings Reference
NAC SARS-CoV-2 Mpro Stable binding at catalytic site; interacts with His41 and Cys145. Docking score of -4.99 kcal/mol. cellmolbiol.org
NAC Urease O-coordinated bond with nickel and hydrogen bond with His-138. nih.gov
NAC Human Epidermal Growth Factor Receptor (HER-2) Predicted binding affinity of -65.8084 Kcal/mol; forms hydrogen bonds with Asp863, Thr862, Thr798, and Ser783. hu.edu.jo
NAC Derivatives (NACEt, NACBn, NACA) SARS-CoV-2 Mpro Derivatives showed potentially better binding to the protease than NAC itself. researchgate.net
S-allylmercapto-N-acetylcysteine (ASSNAC) ARDS Targets Docking performed with key disease targets to support network pharmacology findings. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the fundamental electronic properties of molecules. acs.org These methods provide insights into a molecule's structure, stability, and reactivity by calculating properties like electron distribution, molecular orbitals, and bond energies. mdpi.commdpi.com

For this compound, the foundational interaction is the formation of a complex between the N-acetyl-L-cysteine anion and the Mg²⁺ cation. Potentiometric studies, which measure electrical potential to determine the concentration of ions, have been used to determine the thermodynamic stability of the Mg²⁺-NAC complex. nih.gov These experimental studies, often supported by computational modeling, show that complexation occurs through the sulfur and oxygen atoms of NAC. nih.gov The main species formed in the interaction between Mg²⁺ and NAC is the neutral aqueous complex, MgL⁰(aq). nih.gov

Table 2: Stability Constants for Mg²⁺ Interaction with N-Acetylcysteine (NAC)

Species Log β at I=0.1 mol dm⁻³ Log β at I=0.15 mol dm⁻³ Log β at I=0.5 mol dm⁻³ Log β at I=1.0 mol dm⁻³
MgL⁰(aq) 2.65 ± 0.09 2.58 ± 0.07 2.64 ± 0.04 2.82 ± 0.06
MgL(OH)⁻ -6.53 ± 0.11 -6.61 ± 0.08 -6.56 ± 0.05 -6.44 ± 0.07
MgL₂²⁻ 4.8 ± 0.2 4.6 ± 0.1 4.8 ± 0.1 5.2 ± 0.1

Source: Adapted from Bretti et al., 2020. nih.gov I represents ionic strength.

DFT calculations have also been employed to study the structural and electronic properties of the NAC molecule itself. mdpi.com Such calculations have determined global reactivity descriptors, which help in understanding its antioxidant and chemical behavior. For instance, simulations have calculated an electric dipole moment of 3.98 D for the NAC molecule, indicating a significant separation of electric charge that facilitates electrostatic interactions. mdpi.com These theoretical calculations are crucial for understanding the reactivity of NAC, including its ability to scavenge free radicals and to form stable complexes with metal ions like magnesium. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.commdpi.com These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to experimentally measured activities or properties. researchgate.net

While specific QSAR or QSPR studies focused exclusively on this compound are not prominent in the literature, the methodology has been applied to related compounds and activities. For instance, QSAR models have been developed for various derivatives of antioxidants to predict their radical scavenging activity. mdpi.comrsc.org These studies often show that properties related to electron donor/acceptor power and hydrophilicity are key predictors of antioxidant efficacy. researchgate.netrsc.org

For a series of NAC derivatives, a hypothetical QSAR study could be designed to predict their antioxidant potential. This would involve:

Synthesizing or computationally designing a library of NAC derivatives with varied structural modifications.

Experimentally measuring their antioxidant activity (e.g., using a DPPH radical scavenging assay).

Calculating a wide range of molecular descriptors for each derivative using quantum chemical methods.

Using statistical methods, such as genetic algorithms or neural networks, to build a mathematical model that links the descriptors to the observed activity. mdpi.com

Such a model could then be used to predict the activity of new, unsynthesized NAC derivatives, guiding the design of more potent antioxidant compounds.

In Silico Pharmacokinetic (PK) and Pharmacodynamic (PD) Prediction for Preclinical Design

In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ljmu.ac.ukresearchgate.net These predictions help in identifying compounds with favorable pharmacokinetic profiles before significant resources are invested in their development. pensoft.net

The pharmacokinetic profile of orally administered NAC is characterized by rapid absorption, with peak plasma concentrations reached within 1-2 hours. springermedizin.denih.gov However, its oral bioavailability is relatively low, reported to be between 4% and 11.6%. mdpi.comjvsmedicscorner.com This is a critical parameter that in silico models aim to predict.

Various freely accessible web-based tools, such as SwissADME and pkCSM, can be used to predict the ADME properties of a molecule based on its structure. hu.edu.jo For this compound, these tools could be used to generate predictions for key pharmacokinetic parameters. While these predictions are estimations, they provide valuable early-stage guidance. nih.gov

Table 3: Conceptual In Silico ADME Predictions for N-Acetylcysteine

Note: This table is illustrative and based on typical parameters predicted by in silico tools and known experimental data for NAC.

Pharmacodynamic (PD) modeling, on the other hand, relates drug concentration to its effect. For NAC, a key pharmacodynamic effect is the replenishment of glutathione (B108866) (GSH) stores. rjptonline.orgnih.gov Computational PD models could be developed to simulate the relationship between plasma NAC concentrations and the resulting increase in cellular GSH levels, helping to understand the dose-effect relationship. nih.gov

Chemoinformatics and Network Pharmacology Approaches for Mechanism Elucidation

Chemoinformatics and network pharmacology are advanced computational fields that analyze large datasets to understand drug action on a systemic level. escholarship.org Network pharmacology, in particular, constructs and analyzes complex networks of interactions between drugs, protein targets, and disease pathways to elucidate a drug's mechanism of action and identify new therapeutic uses. researchgate.net

A study on S-allylmercapto-N-acetylcysteine (ASSNAC), a derivative of NAC, provides a clear example of this approach in action. researchgate.net Researchers used various databases (e.g., DisGeNET, GeneCards) to identify potential protein targets for ASSNAC related to acute respiratory distress syndrome (ARDS). By constructing a protein-protein interaction (PPI) network, they identified 27 key overlapping targets, including TLR4, ICAM1, MAPK1, and NFKB1. researchgate.net

Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment revealed that these targets were significantly involved in critical signaling pathways, such as the TLR4/MyD88/NF-κB pathway. researchgate.net This in silico prediction suggested that ASSNAC exerts its therapeutic effects by modulating this inflammatory pathway. These computational findings were subsequently validated through in vivo experiments, demonstrating the power of network pharmacology to generate testable hypotheses and clarify complex drug mechanisms. researchgate.net This methodology could be similarly applied to this compound to explore its potential roles in various diseases characterized by inflammation and oxidative stress. nih.gov

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Mechanistic Pathways and Unidentified Biological Targets

The primary known mechanism of acetylcysteine, the active component, involves replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant, and disrupting disulfide bonds in mucus. nmi.healthncats.io However, the synergistic contribution of the magnesium salt and other potential biological actions are not fully understood. Future research should pivot towards several unexplored areas:

Beyond Glutathione Replenishment : While GSH replenishment is a cornerstone of acetylcysteine's action, other pathways may be at play. ncats.io Research indicates that N-acetylcysteine (NAC) can modulate inflammatory pathways, such as inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and may influence neurotransmitter systems like glutamate (B1630785). nmi.healthncats.ioresearchgate.net Investigating whether acetylcysteine magnesium has enhanced or unique effects on these pathways is a critical next step. The interaction between magnesium's role as a calcium channel blocker and NMDA receptor antagonist with NAC's glutamatergic modulation warrants deeper investigation. researchgate.net

Synergistic Antioxidant and Anti-inflammatory Effects : Studies suggest that NAC and magnesium may act synergistically. For instance, in a study on postischemic acute renal failure in rats, the combination of magnesium and NAC provided more significant renal function benefits than either agent alone. nih.gov Future studies should aim to quantify this synergy and identify the molecular signaling cascades involved.

Unidentified Molecular Targets : The full spectrum of molecular targets for this compound has yet to be mapped. It is plausible that the compound interacts with various enzymes, receptors, and transcription factors beyond those currently identified. researchgate.net High-throughput screening and computational modeling could help identify novel binding partners and elucidate new mechanisms of action. kjpp.net

Development of Advanced In Vitro and In Vivo Preclinical Models

To better predict human responses and understand disease-specific effects, a shift from traditional cell cultures and animal models to more sophisticated systems is necessary.

Organoids and Organ-on-a-Chip Systems : These technologies offer a more physiologically relevant environment for studying drug effects. mdpi.comtandfonline.comelveflow.com Organoids, which are 3D cellular structures that mimic organ architecture, can be derived from patient stem cells, allowing for personalized disease modeling. elveflow.commednexus.org When integrated into microfluidic "organ-on-a-chip" platforms, they can simulate complex organ functions, multi-organ interactions, and drug pharmacokinetics in a controlled setting. mdpi.commednexus.orgthe-innovation.org These systems would be invaluable for testing this compound's efficacy in models of specific diseases, such as chronic obstructive pulmonary disease (COPD) or non-alcoholic fatty liver disease. tandfonline.com

Genetically Engineered Animal Models : Creating animal models with specific genetic mutations that mimic human chronic diseases can provide deeper insights into the therapeutic potential of this compound. mdpi.com For example, models of inherited mitochondrial diseases or specific types of neurodegenerative disorders could help clarify the compound's protective effects in genetically predisposed conditions. sciencedaily.comfrontiersin.org

Humanized Models : The use of animal models that incorporate human cells or tissues can bridge the gap between preclinical and clinical research. These models can offer more accurate predictions of human-specific responses to this compound.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

Omics technologies provide a powerful, unbiased approach to understanding the global biological effects of a compound. nih.govnih.gov Integrating genomics, proteomics, and metabolomics can reveal novel biomarkers, pathways, and a more holistic view of this compound's impact. unibo.itnih.goviarc.fr

Genomics and Transcriptomics : These tools can identify genes and gene expression patterns that are altered by this compound treatment. This could reveal genetic predispositions that influence treatment response and identify novel therapeutic targets. nih.gov

Proteomics : By analyzing the entire set of proteins in a cell or tissue, proteomics can show how this compound affects protein expression, post-translational modifications, and protein-protein interactions. nih.govfrontiersin.org This is crucial for understanding changes in cellular function and signaling.

Metabolomics : This field studies the complete set of small-molecule metabolites. It can provide a real-time snapshot of cellular metabolism and how it is modulated by this compound, offering direct insight into its biochemical effects. nih.govkarger.comfrontiersin.org

Table 1: Potential Applications of Omics Technologies in this compound Research
Omics TechnologyPotential ApplicationExpected Insights
GenomicsIdentify genetic variations influencing response to treatment.Discovery of predictive biomarkers for patient stratification. nih.gov
TranscriptomicsProfile changes in gene expression in response to the compound.Understanding of modulated signaling pathways and regulatory networks. frontiersin.org
ProteomicsAnalyze alterations in protein levels and post-translational modifications.Identification of direct protein targets and affected cellular machinery. nih.gov
MetabolomicsMeasure changes in the cellular metabolic profile.Revealing the functional impact on metabolic pathways like energy production and antioxidant defenses. frontiersin.org

Investigation of Long-Term Preclinical Efficacy and Safety in Chronic Models

Much of the existing research on N-acetylcysteine focuses on acute conditions or short-term use. mdpi.com A significant knowledge gap exists regarding the long-term effects of this compound, which is critical for its potential use in managing chronic diseases.

Chronic Disease Models : Future preclinical studies must utilize animal models that accurately reflect the progression of chronic illnesses such as COPD, neurodegenerative diseases, or chronic liver disease. researchgate.netfrontiersin.orgfrontiersin.org These studies should span longer durations to assess sustained efficacy and potential for disease modification. For instance, long-term studies in COPD models could evaluate the compound's impact on preventing exacerbations and slowing disease progression. mdpi.comnih.gov

Evaluating Disease-Modifying Potential : The primary goal of long-term studies should be to determine if this compound can alter the natural course of a chronic disease, rather than just providing symptomatic relief. This includes assessing its impact on underlying pathological processes like chronic inflammation, fibrosis, and cellular senescence.

Translational Endpoints : Long-term preclinical studies should incorporate endpoints that are relevant to human clinical trials. This includes biomarkers of oxidative stress and inflammation, functional assessments, and histological analysis of target organs to provide a robust dataset for informing clinical trial design. frontiersin.org

Table 2: Examples of Chronic Preclinical Models for Future this compound Studies
Disease AreaPotential Preclinical ModelKey Research Question
Chronic Obstructive Pulmonary Disease (COPD)Mouse model of cigarette smoke-induced emphysemaDoes long-term administration reduce lung inflammation and prevent airspace enlargement? mdpi.com
Neurodegenerative Disease (e.g., Parkinson's)MPTP-induced mouse modelCan chronic treatment protect dopaminergic neurons and preserve motor function? mdpi.com
Non-alcoholic Steatohepatitis (NASH)Diet-induced rodent model of NASHDoes this compound prevent the progression from steatosis to fibrosis? nmi.health
Cardiovascular DiseaseApolipoprotein E (ApoE) knockout mouse model of atherosclerosisCan long-term use reduce plaque formation and vascular inflammation? ahajournals.org

Ethical Considerations and Best Practices in this compound Preclinical Research

All preclinical research must adhere to the highest ethical standards to ensure animal welfare and the scientific validity of the results. sci-hub.senih.gov The guiding principles are the 3Rs: Replacement, Reduction, and Refinement. europa.eunih.govimavita.com

Replacement : Researchers have an ethical obligation to use non-animal methods whenever possible. trials360.combps.ac.uk This includes leveraging the advanced in vitro models discussed previously, such as organoids and organ-on-a-chip systems, as well as in silico computer modeling to predict compound activity. mdpi.comnih.gov

Reduction : When animal studies are unavoidable, experimental designs must be optimized to use the minimum number of animals necessary to obtain statistically significant and reproducible data. nih.govbps.ac.uk This involves careful statistical planning and, where appropriate, the use of longitudinal studies with non-invasive imaging to gather more data from each animal over time. imavita.combps.ac.uk

Refinement : This principle focuses on minimizing any potential pain, suffering, or distress to the animals. trials360.combps.ac.uk Practices include providing appropriate housing and enrichment, using humane endpoints to prevent prolonged suffering, and ensuring that all procedures are performed by well-trained personnel. trials360.comastrazeneca.com A culture of care should be fostered within the research institution, emphasizing compassion and respect for the animals involved in the research. astrazeneca.com

Adherence to these ethical principles not only fulfills moral responsibilities but also enhances the quality and translational relevance of the scientific findings. trials360.comefpia.eu

Q & A

Q. What experimental methods are recommended for assessing the compatibility of acetylcysteine magnesium with pharmaceutical excipients in solid dosage formulations?

Compatibility studies should employ thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) to evaluate interactions between this compound and excipients like magnesium stearate or lactose. For example, TGA/DTG curves can detect decomposition onset temperatures and mass loss patterns, revealing physicochemical incompatibilities (e.g., Maillard reactions with lactose) . Binary mixtures of this compound and excipients should be tested in varying weight ratios (e.g., 2:1, 1:1, 1:2) to simulate formulation conditions .

Q. How should researchers design in vivo studies to evaluate this compound’s antifibrotic effects in liver disease models?

Use dimethylnitrosamine (DMNA)-induced liver cirrhosis models in rodents, with this compound administered intraperitoneally at doses such as 25–100 mg/kg/day for 8 weeks. Key endpoints include histological assessment (HE staining for pseudolobuli formation, Sweet reticular staining for fibrosis), quantification of TGF-β1, and measurement of nitric oxide synthase (iNOS, TNOS) activity in hepatic tissue . Dose-response relationships should be validated using ANOVA or non-parametric tests to compare treatment groups against controls.

Q. What are the critical parameters for standardizing preclinical data on this compound to ensure reproducibility?

Document API/excipient ratios, thermal analysis conditions (e.g., heating rate, atmosphere), and purity validation methods (e.g., HPLC, UV spectroscopy). Adhere to guidelines for reporting experimental procedures, such as those outlined in the Beilstein Journal of Organic Chemistry, including detailed descriptions of synthesis, characterization, and statistical methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s efficacy in preventing cisplatin-induced neuropathy?

Conduct meta-analyses using inverse variance or random-effects models to aggregate data from randomized trials. For example, heterogeneity in neuropathy assessment tools (e.g., electrophysiological vs. patient-reported outcomes) can be addressed by subgroup analysis. Note that earlier trials (e.g., ACT trial) may lack standardized endpoints, necessitating sensitivity analyses .

Q. What mechanistic studies are needed to isolate magnesium’s contribution to this compound’s therapeutic effects in hepatic fibrosis?

Compare this compound with acetylcysteine alone in vitro (e.g., hepatic stellate cell cultures) and in vivo. Measure biomarkers like Smad-signaling pathway activation, collagen deposition, and oxidative stress markers (e.g., glutathione levels). Use isotope-labeled magnesium (e.g., ²⁵Mg) to track its bioavailability and distribution in target tissues .

Q. How should researchers design combination therapies involving this compound and antioxidants (e.g., α-tocopherol) without confounding results?

Employ factorial experimental designs to distinguish individual and synergistic effects. For example, in a 2x2 matrix, test this compound ± α-tocopherol, controlling for dose and administration routes. Use multivariate regression to analyze interactions between treatments on outcomes like fibrosis index or lipid peroxidation .

Q. What analytical strategies are recommended for detecting low-abundance degradation products in this compound formulations?

Use LC-MS/MS with high-resolution mass spectrometry to identify trace impurities. Validate methods using forced degradation studies (e.g., heat, humidity, light exposure) and reference standards (e.g., USP-grade acetylcysteine) . For solid-state characterization, pair TGA with X-ray diffraction (XRD) to detect polymorphic changes.

Methodological Guidelines

  • For compatibility studies : Always include a negative control (pure API) and positive control (known incompatible excipient, e.g., lactose) in TGA/DTG experiments. Report weight loss percentages and onset temperatures in tabular format for clarity .
  • For in vivo studies : Use at least three dose groups and a control cohort (n ≥ 8/group) to ensure statistical power. Blind pathologists to treatment groups during histological scoring to reduce bias .
  • For meta-analyses : Follow PRISMA guidelines, assess publication bias with funnel plots, and report Cochran’s Q and I² statistics to quantify heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.